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Application Note: PF-06649283 Enzyme Inhibition Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PF-06649283	
Cat. No.:	B610059	Get Quote

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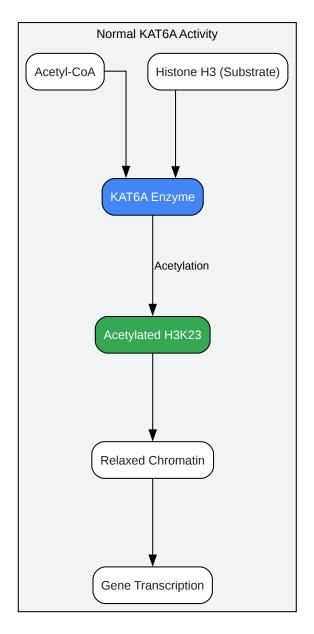
Introduction

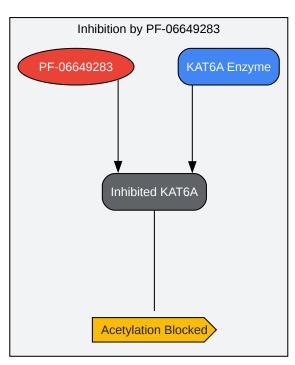
PF-06649283 (also known as CTx-648 or PF-9363) is a potent and selective small molecule inhibitor of the lysine acetyltransferase KAT6A and its paralog KAT6B.[1][2] KAT6A is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene transcription by acetylating histone H3 on lysine 23 (H3K23).[1][3] Dysregulation of KAT6A activity is implicated in various cancers, including breast cancer, making it a compelling target for therapeutic intervention.[1] [2][4] This document provides a detailed protocol for a radiometric enzyme inhibition assay to determine the potency of **PF-06649283** against human KAT6A.

Mechanism of Action

KAT6A, as part of a larger complex, transfers an acetyl group from acetyl-coenzyme A (Ac-CoA) to the lysine residue H3K23 on histone tails. This acetylation neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA. The resulting "relaxed" chromatin structure allows for greater access by transcription factors, leading to gene expression.[3] **PF-06649283** inhibits this process, preventing H3K23 acetylation and subsequently downregulating the transcription of key genes involved in oncogenic pathways like estrogen signaling and cell cycle progression.[1]







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Caption: Mechanism of KAT6A inhibition by PF-06649283.



Experimental Protocol: Radiometric HAT Assay

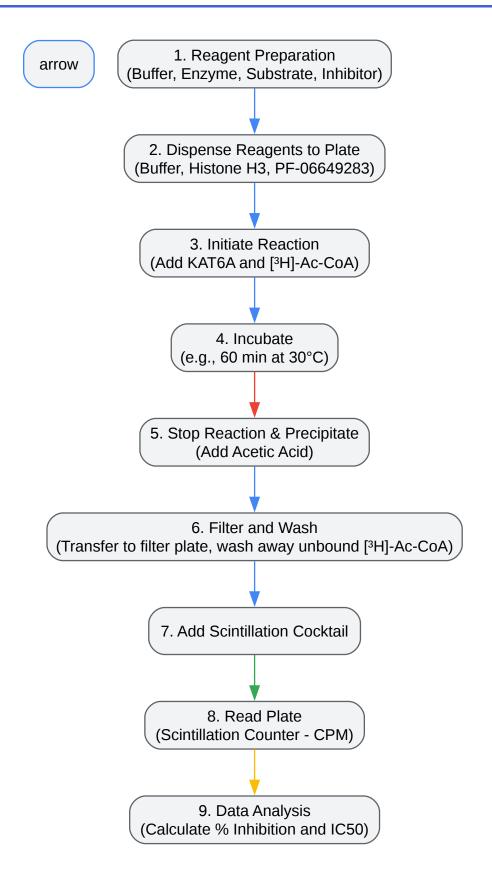
This protocol describes a radiometric assay to measure the inhibition of KAT6A by **PF-06649283**. The assay quantifies the transfer of a tritium-labeled acetyl group from [³H]-Acetyl-CoA to a histone H3 substrate.

Materials and Reagents

Reagent/Material	Supplier (Example)	Catalog # (Example)
Recombinant Human KAT6A	Reaction Biology	KAT6A
Histone H3	New England Biolabs	M2503S
[³H]-Acetyl-Coenzyme A	PerkinElmer	NET290001MC
Unlabeled Acetyl-CoA	Sigma-Aldrich	A2056
PF-06649283	MedChemExpress	HY-145923
Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)	In-house preparation	-
Scintillation Cocktail	PerkinElmer	6013329
96-well Assay Plates	Corning	3600
Filter Plates (e.g., Millipore MultiScreenHTS)	Millipore	MSHVN4510
Scintillation Counter	Beckman Coulter	LS6500

Experimental Workflow





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References

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